S-Nitroso-DL-homocysteine is classified as an S-nitrosothiol, a type of compound formed by the reaction of thiols with nitric oxide. It is derived from homocysteine, an amino acid that is a key intermediate in the metabolism of sulfur-containing amino acids. The formation of S-nitroso-DL-homocysteine occurs primarily through the nitrosation of homocysteine, which can happen under physiological conditions where nitric oxide is present .
The synthesis of S-Nitroso-DL-homocysteine typically involves the reaction of homocysteine with nitrous acid or other nitrosating agents. The general method includes:
S-Nitroso-DL-homocysteine consists of a homocysteine backbone with a nitroso group (-NO) attached to the sulfur atom. Its molecular formula is C₄H₈N₂O₂S, and it has a molecular weight of approximately 164.18 g/mol.
S-Nitroso-DL-homocysteine participates in various chemical reactions:
The mechanism by which S-nitroso-DL-homocysteine exerts its biological effects primarily involves its role as a nitric oxide donor:
Studies have shown that S-nitroso-DL-homocysteine enhances endothelial nitric oxide synthase activity, leading to increased nitric oxide production in vascular tissues .
S-Nitroso-DL-homocysteine has several significant applications in scientific research:
S-Nitroso-DL-homocysteine (C₄H₈N₂O₃S) is a low-molecular-weight S-nitrosothiol (RSNO) formed by the covalent addition of a nitroso group (+NO) to the sulfur atom of the homocysteine thiol (-SH) group [1]. This modification results in a characteristic -S-N=O functional group, which defines the broader class of S-nitrosothiols. The molecular weight of S-Nitroso-DL-homocysteine is 164.18 g/mol [1] [10].
High-resolution X-ray crystallography studies of structurally analogous S-nitrosothiols, such as S-nitroso-L-cysteine ethyl ester, reveal critical conformational details. The -S-N=O moiety typically adopts a syn (cis, synperiplanar) configuration, with a bond angle of ~110–115° [4]. The S-N bond length ranges from 1.70–1.80 Å, consistent with a partial double-bond character due to resonance stabilization between S⁺-N⁻=O and S=N⁺-O⁻ [4]. The C-S-N bond angle is approximately 100–105°, influenced by steric and electronic factors. Two distinct rotamers exist along the N-C-C-S torsion axis: a predominant gauche+ conformation (χ₁ ≈ 84°) and a minor anti conformation (χ₁ ≈ 176°) [4].
Table 1: Key Structural Parameters of S-Nitrosothiols Based on Crystallographic Data
Parameter | Value in S-Nitroso-L-Cysteine Ethyl Ester | Significance |
---|---|---|
S-N Bond Length | 1.70–1.80 Å | Partial double-bond character |
S-N=O Angle | ~110–115° | Syn (cis) configuration |
C-S-N Angle | ~100–105° | Steric/electronic constraints |
N-C-C-S Torsion (χ₁) | 84° (gauche+), 176° (anti) | Rotamer flexibility around backbone |
S-Nitroso-DL-homocysteine is highly sensitive to photolysis (light-induced S-N bond homolysis), transition metals (e.g., Cu⁺), and reducing agents like ascorbate, which catalyze decomposition to nitric oxide (•NO) and homocysteine disulfide [2] [5] [7].
The study of S-Nitroso-DL-homocysteine emerged from two converging fields: homocysteine pathophysiology and nitric oxide biochemistry. In 1969, McCully’s observations of arteriosclerosis in children with homocystinuria established homocysteine as a vascular toxin [3]. Concurrently, the discovery of nitric oxide (•NO) as an endothelial-derived relaxing factor (1987) ignited interest in •NO derivatives. Stamler and colleagues pioneered the concept of S-nitrosothiols as endogenous •NO carriers in the early 1990s, demonstrating their role in vasodilation and platelet inhibition [6] [7]. Within this framework, S-Nitrosohomocysteine was identified as a physiologically relevant adduct. Its formation was proposed as a mechanism through which homocysteine antagonizes •NO bioactivity—either by sequestering •NO into a redox-active reservoir or by generating vasoconstrictive S-nitroso adducts [3] [6]. Methodological advances in RSNO detection (e.g., chemiluminescence, Saville assay) later enabled quantification of S-Nitrosohomocysteine in biological matrices, though its low basal concentrations (nM range) and artifactual formation during acidification posed significant analytical challenges [2] [6].
Homocysteine is a sulfur-containing amino acid derived from methionine demethylation. Under physiological conditions, it is metabolized via two pathways:
Hyperhomocysteinemia (HHcy), characterized by elevated plasma homocysteine, arises from defects in these pathways and is an independent risk factor for atherosclerosis and thrombosis [3] [8]. S-Nitroso-DL-homocysteine forms when homocysteine reacts with •NO-derived nitrosating agents (e.g., N₂O₃) or via transnitrosation from other RSNOs [6] [7]. This modification alters homocysteine’s biological impact:
Table 2: Contrasting Biological Effects of Homocysteine vs. S-Nitrosohomocysteine
Property | Homocysteine | S-Nitrosohomocysteine |
---|---|---|
Redox Activity | Pro-oxidant; generates H₂O₂, O₂•⁻ | Antioxidant; suppresses ROS sources |
Vascular Tone | Promotes endothelial dysfunction | Vasodilation (•NO donor activity) |
Platelet Function | Pro-thrombotic | Anti-aggregatory |
Metabolic Fate | Remethylation/transsulfuration | Transnitrosation/decomposition to •NO |
S-Nitroso-DL-homocysteine belongs to a broader class of low-molecular-weight S-nitrosothiols, but its biochemical behavior differs significantly from analogs like S-Nitrosoglutathione (GSNO):
Both undergo Cu⁺-catalyzed decomposition, but S-Nitrosohomocysteine exhibits higher susceptibility to ascorbate-induced degradation [7].
Biological Transport:
GSNO relies on multidrug resistance proteins or extracellular decomposition to •NO for bioactivity [5] [7].
Functional Specificity:
S-Nitrosohomocysteine: Exhibits dual roles—vasodilation at physiological levels but potential disruption of •NO signaling in HHcy. Uniquely, it inhibits dimethylarginine dimethylaminohydrolase (DDAH-1), an enzyme that metabolizes NOS inhibitors (ADMA). This inhibition creates a feedback loop suppressing •NO synthesis [9].
Structural Determinants:The conformation of the -S-N=O group (syn vs. anti) and the pKa of the precursor thiol influence transnitrosation efficiency. Homocysteine’s thiol pKa (~8.7) is higher than cysteine’s (~8.3), making it a less efficient nitrosyl acceptor but a potent donor once nitrosated [4] [7].
These distinctions underscore that S-Nitroso-DL-homocysteine is not merely an •NO donor but a molecule with unique metabolic and signaling functions, positioned at the intersection of nitric oxide biology and homocysteine pathology.
CAS No.: 112484-85-2
CAS No.: 10606-14-1